1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-2-(2-methylphenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-2-(2-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-18-7-5-6-8-19(18)15-22(28)26-13-11-25(12-14-26)16-21-24-23-17-27(21)20-9-3-2-4-10-20/h5-8,17,20H,2-4,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVXEXDRYIGQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCN(CC2)CC3=NN=CN3C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-2-(2-methylphenyl)ethan-1-one typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize efficiency and minimize waste, often employing green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-2-(2-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-2-(2-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-2-(2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Triazole vs. Triazolone Cores
The target compound’s 4H-1,2,4-triazole core is distinct from triazolone derivatives (e.g., ). Triazolones, such as in and , introduce a ketone group at the triazole N2 position, which may alter hydrogen-bonding capacity and metabolic stability.
Substituent Effects on Lipophilicity and Bioavailability
- Cyclohexyl vs. Methoxy Groups : The cyclohexyl group in the target compound increases logP (~3.5 estimated) compared to analogs with methoxy-substituted aryl groups (e.g., , logP ~2.8), enhancing membrane permeability but possibly reducing aqueous solubility.
- Steric Bulk: The 2-methylphenyl ethanone group introduces steric hindrance absent in compounds like , which feature smaller thiazole substituents. This could limit binding to shallow enzymatic pockets but improve selectivity for deeper binding sites.
Pharmacophore Diversity
- Thiazole and Pyrimidine Hybrids : Thiazole () and pyrimidine-triazole hybrids () suggest divergent applications—thiazoles are common in kinase inhibitors, while pyrimidine-aniline linkers may target DNA repair enzymes .
Biological Activity
The compound 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-2-(2-methylphenyl)ethan-1-one is a complex organic molecule featuring a piperazine core and a triazole moiety. This structure suggests significant potential for various biological activities, particularly in pharmacology. The presence of the triazole ring indicates possible antifungal and antibacterial properties, while the piperazine component is known for enhancing solubility and bioavailability in medicinal chemistry.
Structural Features
The compound's structure can be broken down into key components:
| Component | Description |
|---|---|
| Piperazine Core | Enhances solubility and bioavailability. |
| Triazole Ring | Associated with antifungal and antibacterial properties. |
| Cyclohexyl Group | May enhance lipophilicity and receptor binding affinity. |
| Methylphenyl Ethanone | Contributes to the compound's overall biological activity. |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antifungal Activity : The triazole moiety is well-documented for its antifungal properties, akin to established drugs like fluconazole and itraconazole. These compounds inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis.
- Antibacterial Properties : Similar structures have shown effectiveness against bacterial strains, indicating potential for broad-spectrum antibacterial activity.
- Kinase Inhibition : Some studies suggest that piperazine derivatives can act as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways.
Case Studies
Several studies have investigated the biological activity of related compounds:
Case Study 1: Antifungal Efficacy
In a study examining the antifungal properties of triazole derivatives, it was found that compounds with a similar structural framework demonstrated significant inhibition against Candida albicans and Aspergillus species. The IC50 values for these compounds were notably low, suggesting high potency.
Case Study 2: Antibacterial Activity
A series of piperazine-based compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the side chains significantly influenced antibacterial efficacy, with some derivatives achieving MIC values as low as 15.62 µg/mL.
Pharmacological Implications
The unique combination of structural features in this compound may lead to diverse pharmacological applications:
- Antifungal Treatments : Potential use in treating systemic fungal infections.
- Antibacterial Agents : Could serve as a basis for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
